Cas no 67604-48-2 (rac Naringenin)
rac Naringenin Chemical and Physical Properties
Names and Identifiers
-
- 5,7-Dihydroxy-2-(4-hydroxyphenyl)chroman-4-one
- (±)-Naringenin
- 4,5,7-Trihydroxyflavanone
- 5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one
- BENZOYLOXYRESACETOPHENONE, OMEGA-(RG)
- Naringenin
- rac Naringenin
- (+)-(2R)-naringenin
- (+)-Naringenin
- (±)-2,3-Dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
- (R)-naringenin
- 2,3-dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-benzopyrone
- 4',5,7-Trihydroxyflavanone
- Naringenine
- 2,3-Dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
- 5,7,4'-Trihydroxyflavanone
- (+/-)-Naringenin
- naringetol
- salipurpol
- (-)-Naringenin
- NARIGENIN
- Salipurol
- (S)-Naringenin
- ( inverted exclamation markA)-Naringenin
- MLS000738094
- MLS000028739
- Flavanone, 4',5,7-trihydroxy-
- FTVWIRXFELQLPI-UHFFFAOYSA-N
- NSC11855
- NSC34875
- AK122638
- SMR000059039
- 4',7-Trihydroxyflavanone
- (R,S)-Naringenin
- MFCD00870553
- Opera_ID_106
- ACon1_000582
- Narngenn
- MFCD00006844
- HMS3373N07
- GTPL10298
- AKOS015895052
- 67604-48-2
- NSC-34875
- NCGC00017346-03
- SCHEMBL20571
- 4',5,7-trihydroxyflavan-4-one
- SB17305
- HMS2231O18
- CHEBI:50202
- CHEMBL32571
- rac-Naringenin
- NSC-815094
- (+/-)-2,3-Dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4- one
- CCRIS 8135
- EINECS 266-769-1
- NS00003069
- NSC815094
- MLS001146907
- 5,7-dihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-one
- FT-0778247
- KS-5142
- Z1741982267
- BRD-A94669766-001-04-2
- N0072
- CS-W012357
- HY-W011641
- Q57826857
- AC-20273
- Naringenin, natural (US), 98%
- EN300-717813
- NCGC00017346-02
- BPBio1_000630
- HMS3656G15
- (R,S)-Naringenin 1000 microg/mL in Acetone
- Flavanone,5,7-trihydroxy-
- SY075819
- BCP31780
- EC19096C-4404-4A16-9BF9-92F9F358E005
- SCHEMBL1934259
- 93602-28-9
- Prestwick_531
- (+/-)-Naringenin, analytical standard
- BRD-A94669766-001-02-6
- Prestwick0_000466
- 5,7-Dihydroxy-2-(4-hydroxy-phenyl)-chroman-4-one
- SPBio_002511
- (2R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-4H-chromen-4-one
- Q-100521
- MEGxp0_000358
- S00279
- SMP1_000060
- FT-0617135
- Prestwick3_000466
- BSPBio_000572
- 4H-1-Benzopyran-4-one,3-dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl)-, (S)-
- 4H-1-Benzopyran-4-one,3-dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl)-
- (+/-)-Naringenin, ~95% (HPCE)
- BDBM19461
- 5,7-Dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-4H-chromen-4-one, (S)- #
- NCGC00095963-02
- FT-0630981
- J-523457
- SY049933
- BE-14348A
- HMS1569M14
- (??)-Naringenin
- (+/-)-Naringenin, >=95%
- A867234
- DTXSID50274239
- Oprea1_194140
- NCGC00017346-04
- Naringenin (NAR)
- Prestwick1_000466
- HMS3352B08
- HMS2096M14
- ( )-Naringenin; 4?,5,7-Trihydroxyflavanone; H-1-benzopyran-4-one
- Prestwick2_000466
- NCGC00095963-01
- NCGC00095963-03
- (-)-(2S)-naringenin
- (S)-2,3-dihydo-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
- MLSMR
- (-)-(2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)chroman-4-one
- ConMedNP.1602
- ConMedNP.1601
- (2s)-naringenin
- pelargidanon
- SCHEMBL25894738
- NCGC00017346-09
- Naringenin?
- DB-057415
-
- MDL: MFCD00006844
- Inchi: 1S/C15H12O5/c16-9-3-1-8(2-4-9)13-7-12(19)15-11(18)5-10(17)6-14(15)20-13/h1-6,13,16-18H,7H2
- InChI Key: FTVWIRXFELQLPI-UHFFFAOYSA-N
- SMILES: O1C2C=C(C=C(C=2C(CC1C1C=CC(=CC=1)O)=O)O)O
Computed Properties
- Exact Mass: 272.06800
- Monoisotopic Mass: 272.068
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 1
- Complexity: 363
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 42
- XLogP3: 2.4
- Molecular Weight: 272.25
- Topological Polar Surface Area: 87
Experimental Properties
- Color/Form: Brown solid.
- Density: 1.485
- Melting Point: 247-250 °C (lit.)
- Boiling Point: 577.5°C at 760 mmHg
- Flash Point: 577.5°Cat760mmHg
- Refractive Index: 1.692
- Water Partition Coefficient: Soluble in ethanol (50 mg/ml), DMSO, methanol, and ammonium hydroxide (50 mg/ml). Insoluble in water (almost)
- PSA: 83.83000
- LogP: 2.13750
- Merck: 6424
- Solubility: Not determined
rac Naringenin Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36
- RTECS:DJ2981530
-
Hazardous Material Identification:
- Storage Condition:2-8°C
- Risk Phrases:R36/37/38
rac Naringenin Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N859366-100g |
rac Naringenin |
67604-48-2 | 97% | 100g |
558.00 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W530098-SAMPLE |
rac Naringenin |
67604-48-2 | natural (US), 98% | 587.6 | 2021-05-17 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W530098-500G |
rac Naringenin |
67604-48-2 | 98% | 500g |
¥9106.53 | 2023-11-12 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 52186-50MG |
rac Naringenin |
67604-48-2 | 50mg |
¥2063.26 | 2024-12-21 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL89738-25MG |
Naringenin |
67604-48-2 | 25mg |
¥3155.22 | 2023-09-09 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | N5893-1G |
rac Naringenin |
67604-48-2 | 1g |
¥797.8 | 2023-11-12 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | N5893-5G |
rac Naringenin |
67604-48-2 | 5g |
¥955.14 | 2023-11-12 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | N5893-25G |
rac Naringenin |
67604-48-2 | 25g |
¥1125.47 | 2023-11-12 | ||
| TRC | N378950-1g |
rac Naringenin |
67604-48-2 | 1g |
$ 68.00 | 2023-09-06 | ||
| TRC | N378950-5g |
rac Naringenin |
67604-48-2 | 5g |
$ 119.00 | 2023-09-06 |
rac Naringenin Suppliers
rac Naringenin Related Literature
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
4. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
Additional information on rac Naringenin
Professional Introduction to Rac-Naringenin (CAS No: 67604-48-2)
Rac-Naringenin, a naturally occurring flavonoid with the chemical formula C₁₆H₁₄O₃, is a compound of significant interest in the field of pharmaceutical chemistry and nutraceutical research. This compound is identified by its unique Chemical Abstracts Service (CAS) number, CAS No: 67604-48-2, which distinguishes it as a specific and well-documented molecule. Rac-Naringenin is primarily known for its presence in various fruits and vegetables, particularly in citrus fruits such as grapefruits and oranges, as well as in certain species of roses and other plants. Its structural similarity to other flavonoids like naringenin and hesperetin has made it a subject of extensive study in the context of their biological activities.
The chemical structure of Rac-Naringenin features a flavanone backbone, characterized by a benzene ring connected to a heterocyclic ring system. This configuration imparts unique pharmacological properties to the compound, making it a candidate for various therapeutic applications. The presence of multiple hydroxyl groups on its structure enhances its solubility in water and lipids, facilitating its absorption and distribution within biological systems. This property is particularly relevant in the development of drug formulations where bioavailability is a critical factor.
Recent research has highlighted the potential of Rac-Naringenin as an antioxidant and anti-inflammatory agent. Studies have demonstrated that Rac-Naringenin can scavenge free radicals and inhibit the production of pro-inflammatory cytokines, thereby contributing to the mitigation of oxidative stress and inflammation-related diseases. These findings have been particularly promising in the context of chronic conditions such as arthritis, cardiovascular diseases, and certain types of cancer. The mechanisms underlying these effects involve the modulation of signaling pathways such as NF-κB and MAPK, which are central to inflammatory responses.
In addition to its anti-inflammatory properties, Rac-Naringenin has been investigated for its role in metabolic health. Emerging evidence suggests that this flavonoid can influence glucose metabolism and lipid homeostasis, making it a potential candidate for managing conditions like diabetes and hyperlipidemia. Animal studies have shown that dietary supplementation with Rac-Naringenin can improve insulin sensitivity and reduce triglyceride levels, indicating its potential as a nutraceutical agent. These findings align with broader trends in natural product research, where compounds derived from edible plants are being explored for their therapeutic benefits.
The pharmacokinetic profile of Rac-Naringenin has also been a focus of recent investigations. Research indicates that the compound undergoes extensive metabolism upon oral administration, primarily through Phase II conjugation reactions involving glucuronidation and sulfation. These metabolic pathways contribute to the rapid clearance of Rac-Naringenin from the bloodstream but also enhance its bioavailability by facilitating excretion through bile and urine. Understanding these processes is crucial for optimizing dosing regimens and predicting potential drug-drug interactions.
The synthesis of Rac-Naringenin has been optimized through various chemical methodologies, including biotechnological approaches such as enzymatic glycosylation. These methods have enabled the production of high-purity Rac-Naringenin suitable for both preclinical studies and clinical trials. The availability of synthetic racemic mixtures has allowed researchers to investigate the relative efficacy of different enantiomers, although most current studies focus on the racemic form due to its natural abundance and ease of preparation.
The clinical development pipeline for Rac-Naringenin-based products is gradually taking shape, with several companies exploring its potential in therapeutic areas ranging from neuroprotection to cardiovascular health. Phase II clinical trials have reported encouraging results in terms of safety and tolerability, paving the way for larger-scale studies. The regulatory landscape for such products is evolving, with increasing emphasis on natural product-based therapeutics that meet stringent quality standards while leveraging traditional knowledge alongside modern scientific validation.
The role of Rac-Naringenin in personalized medicine is another emerging area of interest. Genetic variations in metabolizing enzymes can influence individual responses to this compound, suggesting that personalized dosing strategies could enhance therapeutic outcomes. Advances in genomics and metabolomics are enabling researchers to identify biomarkers that predict treatment efficacy, thereby tailoring interventions to individual patient profiles.
Ethical considerations surrounding the use of natural products like Rac-Naringenin are also being addressed through sustainable sourcing practices. Efforts are underway to ensure that agricultural methods used for cultivating plants rich in this flavonoid do not deplete resources or harm local ecosystems. Such practices align with global initiatives promoting environmental stewardship while supporting innovation in pharmaceuticals derived from natural sources.
In conclusion, Rac-Naringenin represents a promising natural product with diverse pharmacological applications ranging from antioxidant therapy to metabolic regulation. Its unique chemical properties combined with growing evidence supporting its therapeutic benefits make it an attractive candidate for further research and development. As our understanding deepens regarding its mechanisms of action and pharmacokinetic profile, new opportunities will arise for integrating this compound into innovative healthcare solutions designed to address complex diseases affecting global populations today.